1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
Preparation Methods
The synthesis of 1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of cyclopropyl hydrazine with 3,4-dimethyl-1H-pyrazole-5-carboxylic acid under specific conditions . The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include oxidized, reduced, and substituted pyrazole derivatives .
Scientific Research Applications
1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to the active site of the target protein, inhibiting its activity and thereby exerting its biological effects . The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3,5-Dimethyl-1H-pyrazole: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its interactions.
1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine: This compound has a similar structure but with one less methyl group, which may affect its binding affinity and specificity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric and electronic properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-cyclopropyl-4,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-5-6(2)10-11(8(5)9)7-3-4-7/h7H,3-4,9H2,1-2H3 |
InChI Key |
RHRMQIKWWBUGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C2CC2)N |
Origin of Product |
United States |
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